molecular formula C13H10ClNO B13952896 (4-Aminophenyl)(2-chlorophenyl)methanone CAS No. 62261-41-0

(4-Aminophenyl)(2-chlorophenyl)methanone

Cat. No.: B13952896
CAS No.: 62261-41-0
M. Wt: 231.68 g/mol
InChI Key: VSKFNHFMZNRVRU-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(2-chlorophenyl)methanone is an organic compound with the molecular formula C13H10ClNO. It is a crystalline solid that is pale yellow to yellow in color. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2-chlorophenyl)methanone typically involves the reaction of 4-aminobenzophenone with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminophenyl)(2-chlorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)(2-chlorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

62261-41-0

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(4-aminophenyl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2

InChI Key

VSKFNHFMZNRVRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

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